
1-(methylsulfonyl)-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(methylsulfonyl)-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)piperidine-4-carboxamide is a synthetic organic compound with intriguing chemical and biological properties It is characterized by its distinctive molecular structure, which includes a piperidine ring, a pyridine ring, and a methylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(methylsulfonyl)-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)piperidine-4-carboxamide typically involves the following key steps:
Formation of the Piperidine Ring: This step often employs a cyclization reaction starting from appropriate amine and aldehyde precursors.
Introduction of the Pyridine Ring: The pyridine moiety is introduced through a nucleophilic substitution or palladium-catalyzed cross-coupling reaction with a halogenated pyridine derivative.
Incorporation of the Methylsulfonyl Group: This functional group is usually introduced via sulfonation reactions involving methylsulfonyl chloride.
Coupling Reactions: The final assembly involves coupling the piperidine and pyridine fragments using amide bond formation, typically mediated by peptide coupling reagents such as EDCI or HATU.
Industrial Production Methods
In an industrial context, the production of this compound may involve optimized versions of the above synthetic routes, with attention to scalability, yield, and environmental impact. Batch processing, flow chemistry, and green chemistry principles are often employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
1-(methylsulfonyl)-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)piperidine-4-carboxamide undergoes several types of chemical reactions, including:
Oxidation: Reaction with oxidizing agents like hydrogen peroxide or potassium permanganate can lead to the formation of sulfoxides or sulfones.
Reduction: Reductive transformations, such as the reduction of the amide group, can be achieved using reagents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyridine ring, leading to various derivatives.
Common Reagents and Conditions
Oxidation Reagents: Hydrogen peroxide, potassium permanganate.
Reduction Reagents: Lithium aluminum hydride, sodium borohydride.
Coupling Reagents: EDCI, HATU for amide bond formation.
Major Products
Depending on the reaction type and conditions, major products can include sulfoxides, sulfones, reduced amides, and substituted pyridine derivatives.
Scientific Research Applications
1-(methylsulfonyl)-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)piperidine-4-carboxamide finds diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, studying reaction mechanisms, and developing new synthetic methodologies.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its therapeutic potential in various diseases due to its ability to interact with specific molecular targets.
Industry: Employed in the development of new materials, catalysts, and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(methylsulfonyl)-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This compound may modulate the activity of these targets through binding interactions, leading to alterations in cellular signaling pathways. The precise molecular mechanisms and pathways involved depend on the context of its application, such as therapeutic or biochemical studies.
Comparison with Similar Compounds
Uniqueness
Compared to similar compounds, 1-(methylsulfonyl)-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)piperidine-4-carboxamide stands out due to its unique combination of functional groups and its versatility in undergoing various chemical reactions. Its methylsulfonyl group, in particular, imparts specific reactivity patterns that are less common in other similar compounds.
Similar Compounds
N-((5-(2-Oxopyrrolidin-1-yl)pyridin-3-yl)methyl)piperidine-4-carboxamide: Similar structure but lacks the methylsulfonyl group.
1-(Methylsulfonyl)piperidine-4-carboxamide: Similar structure but lacks the pyridine moiety.
Various pyridine derivatives: May share the pyridine ring but differ in other structural aspects.
Properties
IUPAC Name |
1-methylsulfonyl-N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O4S/c1-26(24,25)20-7-4-14(5-8-20)17(23)19-11-13-9-15(12-18-10-13)21-6-2-3-16(21)22/h9-10,12,14H,2-8,11H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIEANROSHNBONW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NCC2=CC(=CN=C2)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
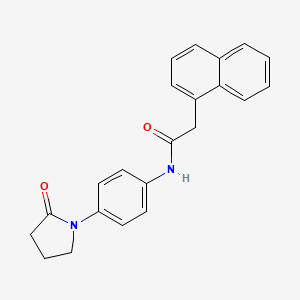
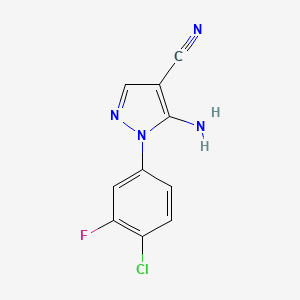
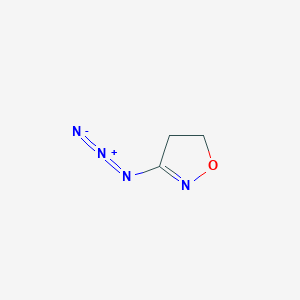
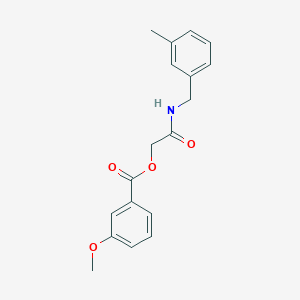

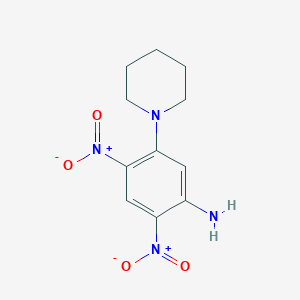
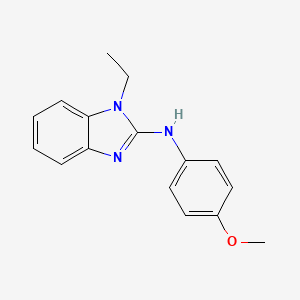
![N-(3,4-difluorophenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2517502.png)
![2-{[(E)-(2-fluorophenyl)methylidene]amino}-5-phenyl-3-furonitrile](/img/structure/B2517503.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(2-(3-bromo-4-methoxyphenyl)thiazolidin-3-yl)prop-2-en-1-one](/img/structure/B2517508.png)



![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-phenylpropanamide](/img/structure/B2517514.png)
